Benzoxazole, 2-[(2-bromoethyl)thio]-
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Overview
Description
Benzoxazole, 2-[(2-bromoethyl)thio]- is a heterocyclic compound that features a benzoxazole core with a 2-[(2-bromoethyl)thio]- substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For Benzoxazole, 2-[(2-bromoethyl)thio]-, a common synthetic route involves the reaction of 2-aminophenol with 2-bromoethyl thiol in the presence of a base such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often employ catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-[(2-bromoethyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The thiol group can be oxidized to sulfoxides or sulfones, and reduced back to thiols.
Condensation Reactions: The benzoxazole core can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, sulfoxides, and sulfones .
Scientific Research Applications
Benzoxazole, 2-[(2-bromoethyl)thio]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of benzoxazole, 2-[(2-bromoethyl)thio]- involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with biological molecules, influencing their function . It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: Similar structure but contains a sulfur atom in place of the oxygen in the oxazole ring.
Benzimidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.
Benzoxazole-2-thiol: Similar structure with a thiol group at the 2-position.
Uniqueness
Benzoxazole, 2-[(2-bromoethyl)thio]- is unique due to its specific substituent, which imparts distinct chemical reactivity and biological activity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
2-(2-bromoethylsulfanyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNOS/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLOBNUMNJQEDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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